molecular formula C10H16N2O3 B2590996 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1184498-96-1

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2590996
CAS No.: 1184498-96-1
M. Wt: 212.249
InChI Key: JEYXHZULYBCWAM-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one can be compared with other piperazine derivatives such as:

    Trazodone: An antidepressant that acts as a serotonin receptor antagonist and reuptake inhibitor.

    Naftopidil: Used to treat benign prostatic hyperplasia by acting as an alpha-1 adrenergic receptor antagonist.

    Urapidil: An antihypertensive agent that also acts on alpha-1 adrenergic receptors.

Properties

IUPAC Name

1-[4-(2-methoxyacetyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-4-6-12(7-5-11)10(14)8-15-2/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYXHZULYBCWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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